molecular formula C13H8ClFO2 B6356820 4-Chloro-3-(4-fluorophenyl)benzoic acid CAS No. 1181566-97-1

4-Chloro-3-(4-fluorophenyl)benzoic acid

Cat. No.: B6356820
CAS No.: 1181566-97-1
M. Wt: 250.65 g/mol
InChI Key: SNMRTCCTPIZONN-UHFFFAOYSA-N
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Description

4-Chloro-3-(4-fluorophenyl)benzoic acid is an organic compound with the molecular formula C13H8ClFO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the 4th position and a fluorophenyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(4-fluorophenyl)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(4-fluorophenyl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce more complex aromatic compounds.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(4-fluorophenyl)benzoic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-(4-fluorophenyl)benzoic acid is unique due to the presence of both chlorine and fluorine substituents on the benzene ring, which can influence its reactivity and interactions with other molecules. This dual substitution pattern can enhance its utility in various chemical reactions and applications .

Properties

IUPAC Name

4-chloro-3-(4-fluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-12-6-3-9(13(16)17)7-11(12)8-1-4-10(15)5-2-8/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMRTCCTPIZONN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)C(=O)O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653529
Record name 6-Chloro-4'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181566-97-1
Record name 6-Chloro-4'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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